4-(ベンジルオキシ)ピペリジン-1-カルボン酸tert-ブチル

概要

説明

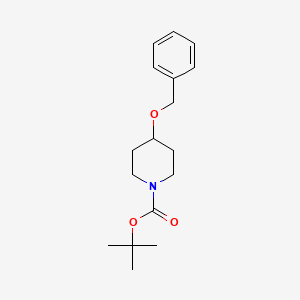

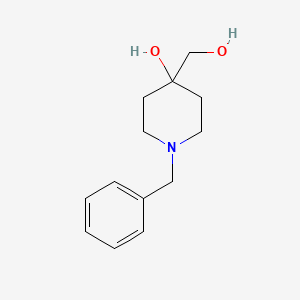

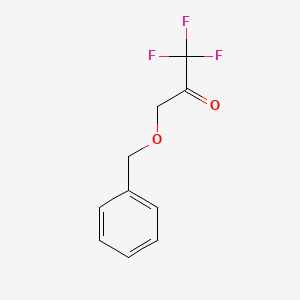

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate, also known as TBBC, is an organic compound with a variety of uses in the laboratory and in industry. TBBC is a versatile compound, as it can be used for many purposes, including as a catalyst, a reagent, and a solvent. It is a white crystalline solid with a melting point of 65-67°C. TBBC is a relatively new compound, having only been discovered in the late 1990s.

科学的研究の応用

新規有機化合物の合成

4-(ベンジルオキシ)ピペリジン-1-カルボン酸tert-ブチルは、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなど、いくつかの新規有機化合物の合成における有用なビルディングブロックまたは中間体として役立ちます .

生物活性

4-(ベンジルオキシ)ピペリジン-1-カルボン酸tert-ブチルから誘導された化合物は、抗菌活性、抗真菌活性、抗癌活性、抗寄生虫活性、抗ヒスタミン活性、抗うつ活性など、幅広い生物活性を示しています .

創薬

ピペラジン環の組み込みは、その容易な修飾性、適切なアルカリ性、水溶性、水素結合形成能力、および分子物理化学的性質の調整能力により、創薬分野における重要な合成戦略と考えられています .

X線回折研究

4-(ベンジルオキシ)ピペラジン-1-カルボン酸tert-ブチルは、合成された化合物の構造を確認するためのX線回折研究に使用できます .

抗菌および抗真菌活性

4-(ベンジルオキシ)ピペラジン-1-カルボン酸tert-ブチル誘導体は、いくつかの微生物に対する抗菌および抗真菌活性について研究されています .

PROTAC開発

4-(ベンジルオキシ)ピペリジン-1-カルボン酸tert-ブチルは、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発において半可撓性リンカーとして有用な4-アリールピペリジンです .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin burns, and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

特性

IUPAC Name |

tert-butyl 4-phenylmethoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-15(10-12-18)20-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDHRTQFUAQSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470760 | |

| Record name | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159557-47-8 | |

| Record name | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)